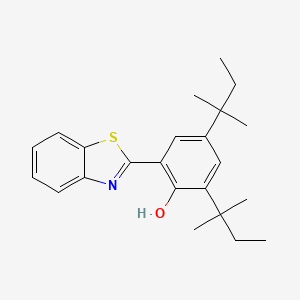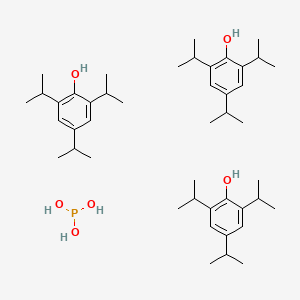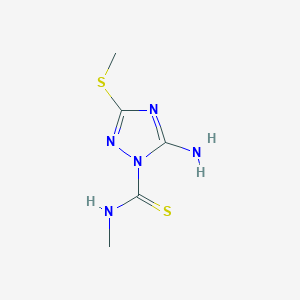
Azane;3,3,3-trifluoropropane-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Poly(difluoromethylene), alpha-fluoro-omega-(2-sulfoethyl)-, ammonium salt is a synthetic compound with the molecular formula C3H8F3NO3S.
Métodos De Preparación
The synthesis of Poly(difluoromethylene), alpha-fluoro-omega-(2-sulfoethyl)-, ammonium salt involves several stepsThe reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial production methods may vary, but they generally follow similar principles. Large-scale production often requires optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Análisis De Reacciones Químicas
Poly(difluoromethylene), alpha-fluoro-omega-(2-sulfoethyl)-, ammonium salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfonic acid derivatives, while reduction could yield simpler fluorinated compounds .
Aplicaciones Científicas De Investigación
Poly(difluoromethylene), alpha-fluoro-omega-(2-sulfoethyl)-, ammonium salt has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be employed in studies involving fluorinated compounds and their interactions with biological systems .
Industrially, it can be used in the production of specialty chemicals and materials with unique properties .
Mecanismo De Acción
The mechanism of action of Poly(difluoromethylene), alpha-fluoro-omega-(2-sulfoethyl)-, ammonium salt involves its interaction with specific molecular targets and pathways. The fluorinated groups in the compound can interact with various enzymes and receptors, potentially altering their activity. The sulfoethyl group may also play a role in these interactions, contributing to the compound’s overall effects .
Comparación Con Compuestos Similares
Poly(difluoromethylene), alpha-fluoro-omega-(2-sulfoethyl)-, ammonium salt can be compared with other similar compounds, such as trifluoromethanesulfonic acid and perfluorooctanesulfonic acid. While these compounds share some structural similarities, Poly(difluoromethylene), alpha-fluoro-omega-(2-sulfoethyl)-, ammonium salt is unique due to its specific combination of fluorinated and sulfoethyl groups .
Similar compounds include:
- Trifluoromethanesulfonic acid
- Perfluorooctanesulfonic acid
- Fluorinated sulfonic acids
Propiedades
Número CAS |
80010-38-4 |
|---|---|
Fórmula molecular |
C3H8F3NO3S |
Peso molecular |
195.16 g/mol |
Nombre IUPAC |
azane;3,3,3-trifluoropropane-1-sulfonic acid |
InChI |
InChI=1S/C3H5F3O3S.H3N/c4-3(5,6)1-2-10(7,8)9;/h1-2H2,(H,7,8,9);1H3 |
Clave InChI |
GIDMOIHRORVCCV-UHFFFAOYSA-N |
SMILES canónico |
C(CS(=O)(=O)O)C(F)(F)F.N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14428468.png)
![5-Ethylbicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B14428471.png)
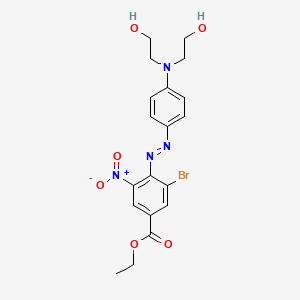
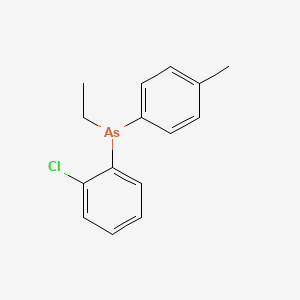
![2-[2-(Naphthalen-1-yl)ethenyl]-1-benzothiophene](/img/structure/B14428484.png)
![(E)-1-[(2-Nitrophenyl)(2-phenylhydrazinylidene)methyl]-2-phenyldiazene](/img/structure/B14428485.png)
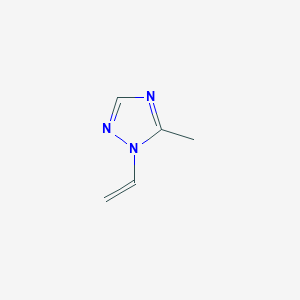
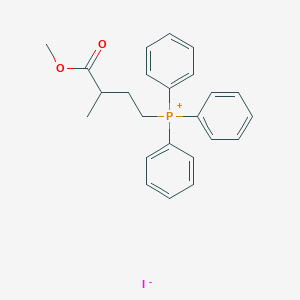
![2-Butanone, 4-[(4-bromophenyl)amino]-](/img/structure/B14428517.png)
![1,1'-[1,3-Phenylenebis(oxyprop-1-yne-3,1-diyl)]di(cyclohexan-1-ol)](/img/structure/B14428519.png)
